molecular formula C11H9ClN6 B11037351 1-(4-chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11037351
M. Wt: 260.68 g/mol
InChI Key: IMYWBYQUIQVNJS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a hydrazino moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chlorinated aromatic compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring system .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9ClN6

Molecular Weight

260.68 g/mol

IUPAC Name

[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C11H9ClN6/c12-7-1-3-8(4-2-7)18-11-9(5-16-18)10(17-13)14-6-15-11/h1-6H,13H2,(H,14,15,17)

InChI Key

IMYWBYQUIQVNJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NN)Cl

Origin of Product

United States

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